6beta-Hydroxycortisol

描述

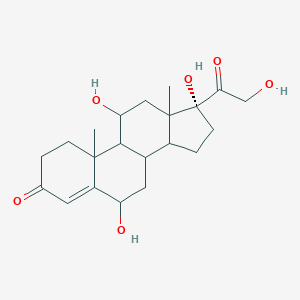

6beta-Hydroxycortisol is a complex organic compound with a unique structure. This compound is characterized by multiple hydroxyl groups and a cyclopenta[a]phenanthrene backbone, making it a subject of interest in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6beta-Hydroxycortisol involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes include:

Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.

Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.

Acetylation: Addition of the hydroxyacetyl group using acetylating agents such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

6beta-Hydroxycortisol undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.

Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

科学研究应用

Pharmacological Applications

1.1 Biomarker for Cytochrome P450 Activity

One of the primary applications of 6β-hydroxycortisol is as a biomarker for assessing the activity of cytochrome P450 3A4 (CYP3A4), a crucial enzyme involved in drug metabolism. The urinary ratio of 6β-hydroxycortisol to cortisol serves as an indicator of CYP3A4 induction or inhibition:

- Study Findings : A study demonstrated that the urinary 6β-hydroxycortisol:cortisol ratio can effectively evaluate CYP3A4 activity in response to drug administration, such as rifampin, which is known to induce CYP3A4 activity . Intraindividual variability was assessed, revealing significant increases in the ratio during induction phases.

| Study | Induction Agent | Change in Ratio | Significance |

|---|---|---|---|

| Chen et al. | Fluvoxamine | Decreased by ~1.9-fold | P < 0.05 |

| Other Studies | Rifampin | Increased by ~320% | P < 0.0001 |

1.2 Evaluation of Drug Interactions

The measurement of 6β-hydroxycortisol has been utilized to evaluate potential drug-drug interactions, particularly in clinical settings where polypharmacy is common. For instance, studies have shown that certain medications can significantly alter the excretion levels of 6β-hydroxycortisol, indicating their influence on CYP3A4 activity .

Clinical Applications

2.1 Endocrine Disorders

In endocrinology, the assessment of urinary 6β-hydroxycortisol levels has been linked to various conditions such as Cushing's syndrome and adrenal insufficiency:

- Cushing's Syndrome : Elevated levels of the 6β-hydroxycortisol:cortisol ratio have been associated with hypercortisolism, aiding in diagnosis and monitoring treatment responses .

- Adrenal Insufficiency : Conversely, low levels may indicate adrenal insufficiency or impaired adrenal function.

2.2 Cancer Risk Assessment

Recent epidemiological studies have suggested a correlation between urinary 6β-hydroxycortisol levels and breast cancer risk:

- A case-control study found that higher urinary ratios were significantly associated with increased breast cancer risk, suggesting that this biomarker could potentially serve as a predictive tool for cancer susceptibility .

Research Applications

3.1 Investigating Metabolic Pathways

Research involving 6β-hydroxycortisol has expanded our understanding of metabolic pathways related to cortisol metabolism and its implications for various diseases:

- Studies have evaluated how genetic polymorphisms in CYP3A4 affect individual variations in 6β-hydroxycortisol excretion, contributing to personalized medicine approaches .

Case Studies

Case Study 1: Drug-Induced Liver Injury

In a clinical trial assessing the effects of multiple drugs on liver function, researchers monitored urinary 6β-hydroxycortisol levels among participants receiving both standard care and experimental treatments. Results indicated significant fluctuations in the metabolite levels correlating with liver enzyme changes, highlighting its utility in monitoring drug-induced liver injury.

Case Study 2: Cushing's Syndrome Diagnosis

A patient diagnosed with Cushing's syndrome exhibited elevated urinary 6β-hydroxycortisol levels compared to healthy controls. Over time, following treatment with ketoconazole (a CYP3A4 inhibitor), the patient's levels normalized, demonstrating the effectiveness of using this biomarker for monitoring therapeutic efficacy.

作用机制

The mechanism of action of 6beta-Hydroxycortisol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptor Interaction: Modulating receptor activity to influence cellular signaling.

Gene Expression: Affecting the expression of genes related to its biological activity.

相似化合物的比较

Similar Compounds

6beta-Hydroxycortisol: shares structural similarities with other cyclopenta[a]phenanthrene derivatives.

4,4’-Difluorobenzophenone: Another compound with a similar backbone but different functional groups.

tert-Butyl carbamate: A compound with different functional groups but similar reactivity.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of hydroxyl and acetyl groups, which confer distinct chemical and biological properties.

生物活性

6β-Hydroxycortisol (6β-OHF) is a significant metabolite of cortisol, primarily formed through the action of cytochrome P450 enzymes, particularly CYP3A4. This compound plays a crucial role in various biological processes, including drug metabolism and the modulation of hormonal activities. This article explores the biological activity of 6β-OHF, its implications in health and disease, and its utility as a biomarker in clinical settings.

Overview of 6β-Hydroxycortisol

6β-Hydroxycortisol is produced from cortisol via hydroxylation. Its measurement in urine has been utilized as a biomarker for assessing the activity of CYP3A4, an enzyme involved in the metabolism of numerous drugs and endogenous compounds. The urinary ratio of 6β-OHF to cortisol is often analyzed to evaluate CYP3A4 induction or inhibition, which is crucial for understanding drug interactions and individual variations in drug metabolism.

Biological Activities

1. Drug Metabolism:

- CYP3A4 Activity: The ratio of urinary 6β-OHF to cortisol serves as an indirect measure of CYP3A4 activity. Elevated levels suggest increased enzyme activity, which can influence the pharmacokinetics of co-administered drugs. Studies have shown that various medications can induce or inhibit CYP3A4, thus affecting 6β-OHF levels .

2. Hormonal Regulation:

- Estrogen Metabolism: 6β-OHF is implicated in the metabolism of estrogens, particularly through its association with 16α-hydroxyestrone, a genotoxic estrogen. Increased CYP3A4 activity, reflected by higher 6β-OHF levels, may enhance the formation of estrogen metabolites linked to breast cancer risk .

3. Clinical Implications:

- Breast Cancer Risk: Epidemiological studies have indicated a correlation between elevated urinary 6β-OHF:cortisol ratios and increased breast cancer risk, particularly among women over 45 years old. The findings suggest that higher CYP3A4 activity may be associated with greater susceptibility to hormone-related cancers .

Case Studies and Clinical Trials

- Study on Drug-Induced Changes: A study involving various medications demonstrated that anticonvulsants significantly increased urinary 6β-OHF excretion, indicating their role as CYP3A4 inducers. Conversely, certain antidepressants showed inhibitory effects on CYP3A4 activity .

- Breast Cancer Study: In a case-control study with 246 pairs of breast cancer patients and controls, median urinary 6β-OHF:cortisol ratios were significantly higher in cases (2.61) compared to controls (2.16), highlighting its potential as a biomarker for increased cancer risk .

Data Table: Urinary 6β-Hydroxycortisol Ratios in Clinical Studies

| Study Type | Median Ratio (Cases) | Median Ratio (Controls) | Significance (P-value) |

|---|---|---|---|

| Breast Cancer Study | 2.61 | 2.16 | <0.001 |

| Drug Interaction Study | Varies by drug | N/A | N/A |

Factors Influencing Biological Activity

Several factors can affect the levels of 6β-OHF:

- Circadian Rhythms: The excretion patterns of cortisol and its metabolites exhibit diurnal variations, impacting the interpretation of urinary measurements .

- Genetic Polymorphisms: Variability in CYP3A4 gene expression due to polymorphisms can lead to differences in enzyme activity among individuals, influencing 6β-OHF levels and drug metabolism outcomes .

- Lifestyle Factors: Diet, body mass index (BMI), and other lifestyle factors can also modulate CYP3A4 activity and consequently affect 6β-OHF production .

属性

IUPAC Name |

(17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12?,13?,15?,16?,18?,19?,20?,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFTWPCIRXSCQF-JFQOUMBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CC[C@@]4(C(=O)CO)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585179 | |

| Record name | (8xi,9xi,10xi,13xi,14xi)-6,11,17,21-Tetrahydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3078-34-0 | |

| Record name | (8xi,9xi,10xi,13xi,14xi)-6,11,17,21-Tetrahydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。